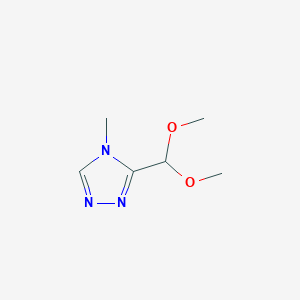
Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as ECOP, is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that is used as a reagent, catalyst, and a ligand in various chemical reactions. ECOP has been studied extensively in recent years due to its unique properties and potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Reaction Pathway Analysis : Fesenko et al. (2010) and Shutalev et al. (2010) investigated the reaction of Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. They found that the reaction pathway is strongly influenced by the basicity and nucleophilicity of the reaction media, leading to either ring expansion or nucleophilic substitution. These studies provide insight into the chemical behavior and potential applications of the compound in synthetic chemistry (Fesenko et al., 2010), (Shutalev et al., 2010).
Synthesis and Pharmaceutical Evaluation : A study by Shafiq et al. (2020) focused on synthesizing halogenated pyrimidine derivatives, including Ethyl 6-methyl2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. They evaluated these compounds for their anticancer, antifungal, and insecticidal activities. This research highlights the compound's potential in developing pharmaceuticals (Shafiq et al., 2020).
Spectral Analysis : Dr. Shakila and Dr. Saleem (2018) conducted a spectral analysis of the compound using DFT computations. They investigated the molecular structures, vibrational frequencies, and NMR chemical shifts, providing a deeper understanding of the compound's properties and potential applications in material science (Shakila & Saleem, 2018).
Thermodynamic Properties : Klachko et al. (2020) measured the combustion energies of various esters of the compound, providing insights into their thermodynamic properties. This research is significant for understanding the compound's behavior under different conditions and its potential applications in thermochemical processes (Klachko et al., 2020).
Molecular Structure and Conformational Analysis : Memarian et al. (2013) utilized X-ray crystal structure analysis and DFT for structural and electronic characterizations of tetrahydropyrimidine derivatives. This study aids in understanding the molecular and crystal structures, which is crucial for applications in crystal engineering and material science (Memarian et al., 2013).
Propiedades
IUPAC Name |
ethyl 6-(chloromethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-2-20-13(18)11-10(8-15)16-14(19)17-12(11)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYPUOCKWBTIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B2451050.png)



![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-chloroacetamide](/img/structure/B2451062.png)


![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2451065.png)
![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451066.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2451070.png)